molecular formula C26H26F8O9 B15387298 4,4'-((3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(oxy))bis(2,3,5,6-tetrafluorobenzaldehyde)

4,4'-((3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(oxy))bis(2,3,5,6-tetrafluorobenzaldehyde)

Cat. No.: B15387298
M. Wt: 634.5 g/mol
InChI Key: DBAPLEQGTDSSBG-UHFFFAOYSA-N
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Description

This compound, identified by CAS No. 443982-01-2 and synonyms like Bis-PEG5-TFP , features a central 3,6,9,12,15-pentaoxaheptadecane (a 17-atom PEG-like chain with five ether oxygens) linking two 2,3,5,6-tetrafluorobenzaldehyde groups via ether bonds. The structure combines fluorinated aromatic moieties with a hydrophilic PEG spacer, enabling applications in bioconjugation (via aldehyde reactivity) and materials science (due to fluorinated stability).

Properties

Molecular Formula

C26H26F8O9

Molecular Weight

634.5 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-[2-[2-[2-[2-[2-[2-(2,3,5,6-tetrafluoro-4-formylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzaldehyde

InChI

InChI=1S/C26H26F8O9/c27-17-15(13-35)18(28)22(32)25(21(17)31)42-11-9-40-7-5-38-3-1-37-2-4-39-6-8-41-10-12-43-26-23(33)19(29)16(14-36)20(30)24(26)34/h13-14H,1-12H2

InChI Key

DBAPLEQGTDSSBG-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOC1=C(C(=C(C(=C1F)F)C=O)F)F)OCCOCCOCCOC2=C(C(=C(C(=C2F)F)C=O)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Key Structural Features Reactivity/Functionality Applications
Target Compound PEG5 spacer, tetrafluorobenzaldehyde termini Aldehydes enable Schiff base formation; PEG enhances solubility Bioconjugation, drug delivery, surfactants
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1) Two 4-fluorobenzyl groups attached to benzaldehyde core; no PEG chain Aldehyde for conjugation; limited solubility due to non-PEG structure Intermediate in pharmaceutical synthesis (e.g., YT-6-2)
4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(2,3,5,6-tetrafluoropyridine) Perfluoropropane linker; tetrafluoropyridine termini Pyridine groups offer coordination sites; high thermal/chemical stability Materials science (e.g., fluoropolymers, coatings)
Benzo-1,4-oxathiins Sulfur-containing heterocycles; methoxy/thiophenyl substituents Thiadiazole and oxathiin rings enable diverse heterocyclic reactivity Organic electronics, ligand design

Physicochemical Properties

  • Solubility: The PEG spacer in the target compound likely improves aqueous solubility compared to non-PEGylated analogs like B1 . However, heavy fluorination may reduce polarity, creating a balance between hydrophilicity and lipophilicity.
  • Thermal Stability: Fluorinated aromatic rings (as in the target compound and the perfluoropropane derivative ) enhance thermal stability compared to non-fluorinated analogs.
  • Critical Micelle Concentration (CMC) : While direct CMC data for the target compound is unavailable, highlights that PEG chain length significantly affects surfactant behavior. The PEG5 spacer may enable micelle formation at lower concentrations compared to shorter PEG chains .

Key Research Findings

Reactivity: The tetrafluorobenzaldehyde groups in the target compound are more electron-deficient than non-fluorinated benzaldehydes, accelerating Schiff base formation with amines .

Fluorination Impact: Fluorination increases resistance to metabolic degradation and improves membrane permeability, making the target compound advantageous over non-fluorinated PEGylated aldehydes .

PEG Spacer Role : The PEG5 chain balances the hydrophobicity of fluorinated aromatics, enabling applications in aqueous and organic phases .

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